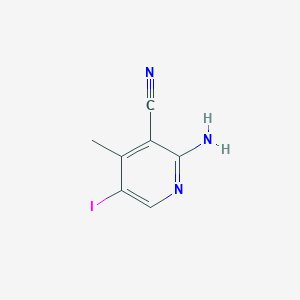

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Vue d'ensemble

Description

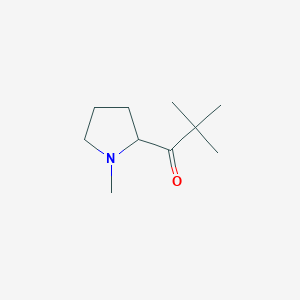

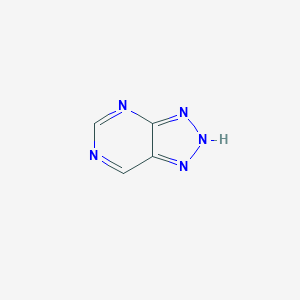

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carbon Capture and Utilization

Amino acid salt solutions, including those that may structurally relate to "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile," are considered promising for carbon capture due to their environmental friendliness, lower evaporation rates, and reduced degradation issues compared to traditional amine solutions. These compounds play a crucial role in developing effective strategies for carbon capture and storage (CCS), potentially contributing to mitigating climate change impacts by reducing atmospheric CO2 levels (Zhang et al., 2018).

Synthesis of Heterocycles

Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, producing a wide range of products, including agricultural chemicals, pharmaceuticals, dyes, and high-energy materials. Given the structural similarity, "this compound" could similarly be a precursor or intermediate in synthesizing diverse heterocyclic compounds, highlighting its importance in medicinal chemistry and materials science (Nazarov et al., 2021).

Drug Research and Development

Compounds like "this compound" can be involved in the synthesis and functionalization of β-amino acid derivatives, which are significant in drug research. Cyclic β-amino acids, for instance, have shown impact in developing new pharmacologically active molecules, underlining the role of nitrogen-containing heterocycles in discovering and designing new therapeutics (Kiss et al., 2018).

Environmental and Biomedical Applications

The modification and functionalization of quantum dots with amino acids, which could include compounds similar to "this compound," suggest their potential applications in creating optoelectronic devices, sensors, and energy storage systems. This highlights the intersection of organic synthesis with materials science and engineering, pointing to the broad applicability of such compounds in various technological advancements (Ravi et al., 2021).

Mécanisme D'action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.5 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-5-iodo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQHKPCXMQZMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464466 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-02-2 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.